molecular formula C20H26O2 B8378440 5-Octyl-2-phenoxyphenol

5-Octyl-2-phenoxyphenol

Cat. No.: B8378440
M. Wt: 298.4 g/mol
InChI Key: JOWYBLIPWAMIHM-UHFFFAOYSA-N
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Description

5-octyl-2-phenoxyphenol: is an organic compound belonging to the class of diphenyl ethers. It consists of a phenoxy group attached to a phenol ring, with an octyl chain at the 5-position of the phenol ring. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-octyl-2-phenoxyphenol typically involves the reaction of 5-chloro-2-nitrophenol with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an argon atmosphere at elevated temperatures. The resulting product is then subjected to reduction to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-octyl-2-phenoxyphenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of substituted phenoxyphenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Substituted phenoxyphenols with various functional groups.

Scientific Research Applications

Chemistry: 5-octyl-2-phenoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, including Mycobacterium tuberculosis .

Medicine: Research has indicated that this compound can inhibit the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the survival of Mycobacterium tuberculosis. This makes it a potential candidate for the development of new antitubercular drugs .

Industry: In industrial applications, this compound is used as an additive in the production of plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable in these industries .

Mechanism of Action

The primary mechanism of action of 5-octyl-2-phenoxyphenol involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 5-octyl-2-phenoxyphenol is unique due to its longer octyl chain, which may contribute to its enhanced lipophilicity and ability to interact with lipid membranes. This structural feature can influence its biological activity and make it more effective in certain applications compared to its shorter-chain analogs .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

5-octyl-2-phenoxyphenol

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3

InChI Key

JOWYBLIPWAMIHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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CCCCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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Synthesis routes and methods II

Procedure details

The procedure as described above for synthesis of (5a) was used, except that compound (4a) was replaced with compound (4b). 1H NMR (300 MHz) (CDCl3) δ 7.43-6.72 (m, 8H), 5.58 (s, 1H), 2.66-2.61 (t, 2H), 1.71-1.66 (m, 2H), 1.39-1.35 (m, 10H), 0.99-0.95 (t, 3H).
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